N-Despropyl Propafenone Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

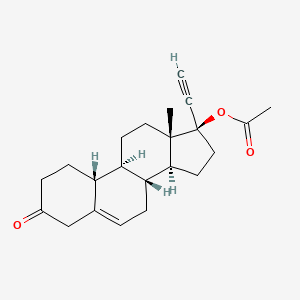

N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone, a class IC antiarrhythmic agent used to treat cardiac arrhythmias. This compound is known for its role in blocking sodium channels, which helps in stabilizing the cardiac rhythm .

Aplicaciones Científicas De Investigación

N-Despropyl Propafenone Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone and its metabolites.

Biology: Studied for its effects on sodium channels in cardiac cells.

Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias.

Industry: Used in the development of new antiarrhythmic drugs and formulations

Mecanismo De Acción

Target of Action

N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic agent . It primarily targets the sodium channels in cardiac cells . By inhibiting these channels, it restricts the entry of sodium into the cells, resulting in reduced excitation .

Mode of Action

This compound, like Propafenone, acts by inhibiting sodium channels . This inhibition slows the rate of increase of the action potential . It also possesses local anesthetic effects and a direct stabilizing action on myocardial membranes .

Biochemical Pathways

Propafenone is metabolized in the liver via the cytochrome P450 2D6 (CYP2D6) pathway to two major metabolites: 5-hydroxypropafenone (5-OHP) and N-despropyl propafenone (N-DPP) . N-DPP is also formed by CYP3A4-, CYP1A2- and CYP1A1-mediated N-dealkylation . Genetic polymorphisms in CYP2D6 activity result in variable propafenone metabolism .

Pharmacokinetics

Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone metabolism is polymorphic and genetically determined, with about 10% of Caucasians being poor metabolizers . During long-term administration, the metabolism is saturable in patients with the ‘extensive metabolizer’ phenotype, leading to accumulation of the parent compound .

Result of Action

The electrophysiological effect of Propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, Propafenone reduces the fast inward current carried by sodium ions . This results in a marked slowing of conduction but only modest prolongation of refractoriness . These cardiac effects are determined by the extent of its myocardial accumulation .

Action Environment

The action of this compound, like Propafenone, can be influenced by various environmental factors. For instance, the presence of other drugs can lead to significant interactions. Propafenone increases the plasma concentrations of digoxin, warfarin, metoprolol, and propranolol, as well as enhancing their respective pharmacodynamic effects . Therefore, doses of these drugs should be decreased if they are co-administered with Propafenone .

Direcciones Futuras

While N-Despropyl Propafenone Hydrochloride is currently used in drug development and research , more studies are needed to fully understand its potential applications and effects. For instance, its pharmacokinetics and pharmacodynamics in humans are not well-known . Therefore, future research could focus on these areas to gain more insights into this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Despropyl Propafenone Hydrochloride involves the removal of the propyl group from Propafenone. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out under inert atmosphere to prevent degradation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The use of advanced purification techniques like chromatography is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

N-Despropyl Propafenone Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Comparación Con Compuestos Similares

Similar Compounds

Propafenone: The parent compound, also a class IC antiarrhythmic agent.

Flecainide: Another class IC antiarrhythmic agent with similar sodium channel blocking properties.

Lidocaine: A class IB antiarrhythmic agent with a different mechanism of action but similar therapeutic use.

Uniqueness

N-Despropyl Propafenone Hydrochloride is unique due to its specific action on sodium channels and its role as a metabolite of Propafenone. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Propafenone .

Propiedades

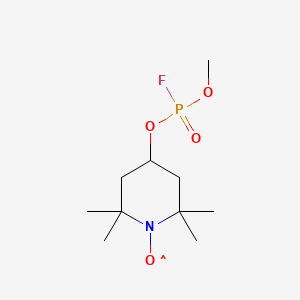

IUPAC Name |

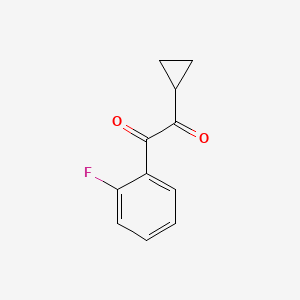

1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;/h1-9,15,20H,10-13,19H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPAIZGMQFXFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-52-6 |

Source

|

| Record name | 1-Propanone, 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butanol,2-[(2-pyridinylthio)methyl]-(9CI)](/img/no-structure.png)

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)